4-bromo-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
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Overview
Description
4-bromo-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that features a bromine atom, a dimethylamino group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps:
Formation of the 1,3,5-triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine source reacts with a suitable leaving group on the triazine ring.
Sulfonamide formation: The final step involves the reaction of the brominated triazine derivative with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, potentially leading to debromination or desulfonylation.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Debrominated or desulfonylated derivatives.
Substitution: New compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonamide derivatives with biological targets. Its ability to form stable complexes with proteins and enzymes makes it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 4-bromo-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom and dimethylamino group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
- 4-chloro-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
- 4-fluoro-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C14H22BrN5O2S |
---|---|
Molecular Weight |
404.33 g/mol |
IUPAC Name |
4-bromo-N-[3-[3-(dimethylamino)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H22BrN5O2S/c1-19(2)8-3-9-20-10-16-14(17-11-20)18-23(21,22)13-6-4-12(15)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,16,17,18) |
InChI Key |
MSZMMHZJKFLFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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